1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. Key structural elements include:
- 5-Chloro-2-methoxyphenyl group: This aromatic substituent enhances lipophilicity and may influence steric interactions.
- Triazol-5-amine: The amine group at position 5 of the triazole may serve as a hydrogen bond donor/acceptor.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2/c1-25-12-5-4-10(17)7-11(12)24-14(18)13(21-23-24)16-20-15(22-26-16)9-3-2-6-19-8-9/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVQLJBSCBINLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Triazole Formation
Recent methods utilize hydrazine hydrate to cyclize hydrazinecarbothioamides into 1,2,4-triazole-3-thiones. For the target compound, substituting the thione group with an amine requires reductive amination or nucleophilic substitution. For instance, refluxing hydrazinecarbothioamide derivatives with ammonia in the presence of a palladium catalyst yields 5-aminotriazoles.
Synthesis of the 1,2,4-Oxadiazole Moiety
Cyclization of Amidoximes and Carboxylic Acids
The 1,2,4-oxadiazole ring is synthesized via heterocyclization between amidoximes and activated carboxylic acids. A robust method involves using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids, enabling efficient cyclization with amidoximes at room temperature. For the pyridin-3-yl-substituted oxadiazole:
- Amidoxime preparation : React pyridine-3-carbonitrile with hydroxylamine hydrochloride.
- Carboxylic acid activation : Treat 5-chloro-2-methoxybenzoic acid with Vilsmeier reagent.
- Cyclization : Combine activated acid with amidoxime in dimethyl sulfoxide (DMSO) at 25°C for 4–24 hours.
Representative Yields
| Starting Material | Product | Yield (%) |
|---|---|---|
| Pyridine-3-carbonitrile | 3-(Pyridin-3-yl)-1,2,4-oxadiazole | 85–93 |
Platinum-Catalyzed Cycloaddition
An alternative route employs PtCl₄-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and nitriles. However, this method suffers from low yields (30–45%) and requires expensive catalysts.
Coupling Reactions to Form the Target Compound
Triazole-Oxadiazole Coupling
The triazole and oxadiazole intermediates are coupled via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling. For NAS:
- Oxadiazole functionalization : Introduce a leaving group (e.g., bromide) at the 5-position of the oxadiazole.
- Triazole activation : Deprotonate the 5-amine group of the triazole using NaH.
- Coupling : React the activated triazole with the functionalized oxadiazole in dimethylformamide (DMF) at 80°C.
Optimized Conditions
- Coupling reagent : K₂CO₃.
- Catalyst : Pd(PPh₃)₄ (for Suzuki coupling).
- Yield : 68–75%.
Reductive Amination
An alternative strategy involves reductive amination between an oxadiazole carbonyl and the triazole amine. This method requires:
- Oxadiazole ketone : 5-(Pyridin-3-yl)-1,2,4-oxadiazole-3-carbaldehyde.
- Reducing agent : NaBH₃CN.
- Solvent : Methanol.
Industrial Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-temperature cyclization steps. For example, oxadiazole formation achieves 90% yield in 10 minutes using superacidic conditions (TfOH).
Purification Techniques
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane.
- Crystallization : Ethanol/water recrystallization for final product purification.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at nitrogen-rich heterocycles and aromatic substituents. Key findings include:
Reduction Reactions
Reductive transformations target electron-deficient regions such as oxadiazole and triazole rings:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the chloro-methoxyphenyl and pyridine groups:
Cycloaddition and Ring-Opening Reactions
The triazole and oxadiazole rings participate in cycloaddition and ring-opening processes:
Stability and Degradation Pathways
Under harsh conditions, the compound exhibits degradation pathways:
-
Thermal decomposition (T > 200°C): Fragmentation into pyridine, chlorophenol, and gaseous byproducts .
-
Photolysis : UV light induces cleavage of the oxadiazole ring, forming nitrile oxides .
Comparative Reactivity of Structural Motifs
Challenges in Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Properties
Research indicates that the compound may possess anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation. The mechanism may involve modulation of enzyme activity or receptor interactions that are critical in cancer pathways .
Chemical Biology
Due to its unique structural features, this compound serves as a valuable building block in synthetic chemistry for creating more complex molecules with potential biological activity. It is often used in the development of new drug candidates targeting various diseases .
Material Science
The compound's unique properties make it suitable for applications in materials science, including the development of new polymers and coatings that require specific chemical functionalities .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives based on this compound demonstrated promising results in antimicrobial assays. The synthesized compounds were evaluated using disc diffusion methods, revealing strong efficacy against both bacterial and fungal strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound indicated favorable interactions with various biological targets. These studies provide insights into the binding affinities and mechanisms through which the compound exerts its biological effects, further supporting its potential as a lead compound in drug discovery .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Moieties
The target compound’s hybrid triazole-oxadiazole system distinguishes it from analogs with alternative heterocycles (Table 1).
Table 1: Heterocyclic Core Comparison
Key Observations :
Substituent Variations
Substituent positioning and functional groups significantly impact physicochemical and pharmacological properties (Table 2).
Table 2: Substituent Comparison
Key Observations :
- Chloro vs.
- Pyridinyl Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters spatial orientation, affecting interactions with planar binding pockets (e.g., kinase ATP sites) .
- Trifluoromethyl : ’s CF₃ group improves metabolic resistance and hydrophobicity, a feature absent in the target compound .
Biological Activity
1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring, an oxadiazole ring, and a pyridine moiety, which contribute to its diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
- Formation of the Oxadiazole Ring : Involves cyclization of a hydrazide with a nitrile oxide.
- Coupling Reactions : The final step combines the triazole and oxadiazole intermediates with the chloromethoxyphenyl and pyridine groups.
The molecular formula for this compound is with a molar mass of 366.78 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| MEL-8 | 12.50 | Caspase activation leading to cell death |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- In vitro Studies : It was tested against various bacterial strains and fungi, revealing effective inhibition at low concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors that modulate cellular pathways.
- Induction of Apoptosis : Particularly in cancer cells, where it enhances the expression of pro-apoptotic factors like p53 .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects on leukemia cell lines (CEM-C7 and U937), the compound exhibited sub-micromolar GI50 values, outperforming standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
A comprehensive evaluation against common pathogens revealed that the compound had significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
What are the critical considerations for optimizing the synthesis of this triazole-oxadiazole hybrid compound?
Basic Research Question
The synthesis requires precise control of reaction conditions. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction between amidoximes and carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity and high yield .
- Solvent and Catalyst Selection : Use of Cu(I) catalysts (e.g., CuBr) in tert-butanol/water mixtures improves reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, while recrystallization enhances final product purity .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
A multi-spectral approach is essential:
- NMR :
- ¹H NMR : Peaks at δ 7.8–8.5 ppm confirm pyridinyl protons; δ 6.8–7.3 ppm correlates with aromatic protons from the 5-chloro-2-methoxyphenyl group .
- ¹³C NMR : Signals near 160 ppm indicate oxadiazole carbons, while triazole carbons appear at 140–150 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₁₂ClN₇O₂ requires m/z 394.0782) .
- IR : Stretching bands at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) confirm heterocyclic rings .
What strategies are recommended for analyzing contradictory biological activity data in similar compounds?
Advanced Research Question
Discrepancies in reported activities (e.g., anticancer vs. antimicrobial) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Validate using standardized protocols (e.g., CLSI guidelines) .
- Structural Analogues : Subtle substituent changes (e.g., chloro vs. fluoro on phenyl rings) alter bioactivity. Conduct comparative SAR studies using analogues from and .
- Computational Modeling : Dock the compound into target proteins (e.g., EGFR or DHFR) using AutoDock Vina to predict binding affinities and reconcile experimental data .
How can researchers design experiments to elucidate the mechanism of action for this compound?
Advanced Research Question
A tiered approach is recommended:
In Vitro Assays :
- Enzyme Inhibition : Screen against kinase panels or bacterial enzymes (e.g., DNA gyrase) at 10 µM to identify primary targets .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cells .
Omics Profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
In Vivo Validation : Use xenograft models (e.g., murine colon cancer) with dosing at 25–50 mg/kg to evaluate efficacy and toxicity .
What methodological pitfalls should be avoided during stability studies of this compound?
Advanced Research Question
Common issues include:
- Degradation in Solution : Avoid DMSO storage >1 week; use lyophilized forms for long-term stability .
- Light Sensitivity : Protect from UV exposure by storing in amber vials .
- pH-Dependent Hydrolysis : Monitor degradation in buffers (pH 4–9) via HPLC at 254 nm over 48 hours .
How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?
Advanced Research Question
Use in silico tools to:
- LogP Prediction : SwissADME estimates logP ~2.5, suggesting moderate lipophilicity. Modify substituents (e.g., methoxy to hydroxy) to improve solubility .
- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s QikProp to reduce hepatic clearance .
- BBB Penetration : Apply the Blood-Brain Barrier Score; the pyridinyl group may enhance CNS uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
